Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate
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Overview
Description
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of cyclopropane carboxylates, which are characterized by a three-membered cyclopropane ring attached to a carboxylate group. The presence of the biphenyl moiety adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated cyclopropane derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(4-Biphenylyl)cyclopropanecarboxylic acid.
Reduction: 2-(4-Biphenylyl)cyclopropanol.
Substitution: Nitro- or halogen-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-Biphenylyl)acetate: Similar structure but lacks the cyclopropane ring.
Methyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(4-Biphenylyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Properties
Molecular Formula |
C18H18O2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(4-phenylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m1/s1 |
InChI Key |
NEDCGJPIPIYLPR-SJORKVTESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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